N-{[4-(3,4-dichlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization
Development of Dopamine Receptor Ligands
Research has demonstrated the modification of benzamide derivatives to identify structural features leading to D(3) receptor affinity. This exploration has resulted in identifying compounds with moderate to high affinity for D(3) ligands, showcasing potential for further development into diagnostic tools, particularly for positron emission tomography (PET) due to their affinity values and properties suitable for labeling (Leopoldo et al., 2002).
Cyclocondensation Reactions
Another study focused on the cyclocondensation of chloro-containing enamides with amidines and hydrogen sulfide, leading to the synthesis of compounds with potential antimicrobial activities. This research underlines the chemical versatility and potential of incorporating such structures into therapeutic agents (Demidchuk et al., 2009).
Antimicrobial and Antitubercular Activities
Antimicrobial Activities
The synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activities highlight the compound's potential as a foundation for developing new antimicrobials. Some synthesized compounds demonstrated good or moderate activities against test microorganisms, indicating their usefulness in addressing antibiotic resistance challenges (Bektaş et al., 2007).
Antitubercular Activity
Research into N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives showcased their synthesis and evaluation for anti-tubercular activity. These studies are crucial for developing new treatments for tuberculosis, addressing the need for new drugs due to the emergence of drug-resistant strains of Mycobacterium tuberculosis (Dighe et al., 2012).
Properties
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2N5O3S/c1-35-19-10-7-17(8-11-19)29-23(33)15-36-25-31-30-22(14-28-24(34)16-5-3-2-4-6-16)32(25)18-9-12-20(26)21(27)13-18/h2-13H,14-15H2,1H3,(H,28,34)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOVZRQPFJRNKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)CNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.